1-(benzo[d]thiazol-2-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide
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Overview
Description
1-(benzo[d]thiazol-2-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Mode of Action
It has been observed that the compound exhibits certain photophysical properties due to the excited state intramolecular proton transfer (esipt) characteristic . This results in dual fluorescence emission in solution, but only a single emission in solid films .
Biochemical Pathways
The ESIPT characteristic suggests that it may interact with pathways involving proton transfer
Result of Action
It has been noted that the compound exhibits significant blue-shifted and enhanced emission compared to its ligand due to restricted conformational changes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound’s ESIPT characteristic and resulting emission properties are influenced by the solvent environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzo[d]thiazol-2-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole core, which can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The azetidine ring is then introduced via a nucleophilic substitution reaction, often using azetidine-3-carboxylic acid or its derivatives. The final step involves coupling the benzo[d]thiazole and azetidine intermediates through amide bond formation, typically using coupling reagents like carbodiimides under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(benzo[d]thiazol-2-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the benzo[d]thiazole ring or the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzo[d]thiazole derivatives.
Substitution: Functionalized aromatic compounds.
Scientific Research Applications
1-(benzo[d]thiazol-2-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide has several applications in scientific research:
Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its potential as an antimicrobial agent, particularly against resistant strains of bacteria.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)phenol: Another benzo[d]thiazole derivative with different functional groups.
benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Known for its photophysical properties.
benzo[d]thiazoleacetonitrile: Used in various organic synthesis applications.
Uniqueness
1-(benzo[d]thiazol-2-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide stands out due to its combination of a benzo[d]thiazole core with an azetidine ring and a carboxamide group, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(2-methylsulfanylphenyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-23-15-8-4-2-6-13(15)19-17(22)12-10-21(11-12)18-20-14-7-3-5-9-16(14)24-18/h2-9,12H,10-11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGUVOVOSJCAQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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